An In-depth Technical Guide to 5-Chloroacetyl-6-chlorooxindole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Chloroacetyl-6-chlorooxindole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloroacetyl-6-chlorooxindole is a key chemical intermediate, primarily recognized for its critical role in the synthesis of the atypical antipsychotic drug, Ziprasidone.[1] Its molecular structure, featuring a reactive chloroacetyl group and a substituted oxindole core, makes it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and handling of 5-Chloroacetyl-6-chlorooxindole, with a focus on its application in pharmaceutical development.
Chemical Structure and Properties
5-Chloroacetyl-6-chlorooxindole, with the CAS Number 118307-04-3, is a solid, typically appearing as a light brown powder.[2] Its chemical formula is C₁₀H₇Cl₂NO₂, and it has a molecular weight of 244.07 g/mol .[2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of 5-Chloroacetyl-6-chlorooxindole is presented in the table below. It is important to note that some of these values are predicted and should be considered as estimates.
| Property | Value | Source |
| CAS Number | 118307-04-3 | [3] |
| Molecular Formula | C₁₀H₇Cl₂NO₂ | [3][4] |
| Molecular Weight | 244.07 g/mol | [2][3][4] |
| Appearance | Light Brown Solid | |
| Melting Point | 202-206 °C | |
| Boiling Point (Predicted) | 439.1 ± 45.0 °C | |
| Density (Predicted) | 1.471 ± 0.06 g/cm³ | |
| Solubility | Soluble in Methanol and DMSO | [2] |
| Storage | 2-8 °C | [2] |
Spectral Data
Synthesis of 5-Chloroacetyl-6-chlorooxindole
The primary method for the synthesis of 5-Chloroacetyl-6-chlorooxindole is the Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride.[6] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
The following is a composite experimental protocol based on information from various sources. Researchers should optimize these conditions for their specific laboratory setup.
Materials:
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6-Chlorooxindole
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Chloroacetyl chloride
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Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Ice
-
Water
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Methanol
Procedure:
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In a clean, dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.
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Cool the suspension in an ice bath.
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Slowly add chloroacetyl chloride to the cooled suspension with continuous stirring.
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To this mixture, add 6-chlorooxindole portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
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Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and water with vigorous stirring.
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The solid product will precipitate out of the solution.
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Filter the crude product and wash it thoroughly with water until the filtrate is neutral.
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Further purify the product by washing with cold methanol.
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Dry the purified 5-Chloroacetyl-6-chlorooxindole under vacuum.
Role in the Synthesis of Ziprasidone
5-Chloroacetyl-6-chlorooxindole is a pivotal intermediate in the multi-step synthesis of Ziprasidone. The chloroacetyl group is subsequently reduced to a chloroethyl group, which then undergoes a nucleophilic substitution reaction with 1-(1,2-benzisothiazol-3-yl)piperazine to form the final Ziprasidone molecule.
The following diagram illustrates the synthetic pathway from 6-chlorooxindole to Ziprasidone, highlighting the role of 5-Chloroacetyl-6-chlorooxindole.
Figure 1: Synthetic pathway to Ziprasidone.
Safety and Handling
5-Chloroacetyl-6-chlorooxindole is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
5-Chloroacetyl-6-chlorooxindole is a fundamentally important intermediate in pharmaceutical synthesis, particularly for the production of Ziprasidone. A thorough understanding of its chemical properties and synthetic methodologies is crucial for researchers and drug development professionals. While detailed experimental data is often proprietary, the information provided in this guide serves as a valuable resource for the synthesis and application of this key compound.
References
- 1. 6-Chlorooxindole(56341-37-8) 13C NMR spectrum [chemicalbook.com]
- 2. allmpus.com [allmpus.com]
- 3. CAS 118307-04-3 | 5-Chloroacetyl-6-chlorooxindole - Synblock [synblock.com]
- 4. 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one CAS#: 118307-04-3 [m.chemicalbook.com]
- 5. 6-Chlorooxindole(56341-37-8) IR Spectrum [chemicalbook.com]
- 6. 6-Chloro-5-(2-chloroethyl)indolin-2-one|CAS 118289-55-7 [benchchem.com]
